molecular formula C18H23N3O2S2 B3469014 3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3469014
M. Wt: 377.5 g/mol
InChI Key: JECUOUBXDNPPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would involve similar steps as laboratory synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidinones with different substituents. Examples are:

Uniqueness

The uniqueness of 3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

5,6-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-4-8-21-17(23)15-12(2)13(3)25-16(15)19-18(21)24-11-14(22)20-9-6-5-7-10-20/h4H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUOUBXDNPPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCCC3)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-allyl-5,6-dimethyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.